methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetr

Description

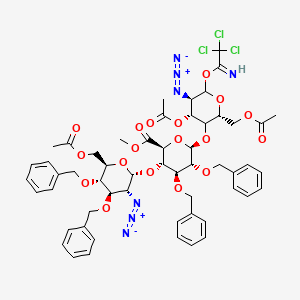

This compound is a highly functionalized tetrahydropyran derivative with a complex stereochemical profile (2S,3S,4S,5R,6R configuration) and multiple reactive substituents. Key structural features include:

- Azido groups: Positioned at the 5- and 3-positions of distinct pyran rings, enabling applications in click chemistry and bioconjugation .

- Benzyloxy and acetoxy groups: These substituents enhance lipophilicity and influence solubility, as seen in structurally related compounds .

- Trichloro-1-iminoethoxy group: A rare substituent that may confer stability and unique electronic properties compared to standard ethoxy groups .

The compound’s synthesis likely involves glycosylation and azide-alkyne cycloaddition (click chemistry), based on methodologies described for analogous structures . Potential applications span medicinal chemistry (e.g., prodrug design) and materials science due to its reactive handles and stereochemical complexity.

Properties

Molecular Formula |

C55H60Cl3N7O18 |

|---|---|

Molecular Weight |

1213.5 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-4-acetyloxy-2-(acetyloxymethyl)-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |

InChI |

InChI=1S/C55H60Cl3N7O18/c1-31(66)71-29-38-42(73-25-34-17-9-5-10-18-34)44(74-26-35-19-11-6-12-20-35)40(62-64-60)51(78-38)81-47-46(75-27-36-21-13-7-14-22-36)49(76-28-37-23-15-8-16-24-37)53(82-48(47)50(69)70-4)80-43-39(30-72-32(2)67)79-52(83-54(59)55(56,57)58)41(63-65-61)45(43)77-33(3)68/h5-24,38-49,51-53,59H,25-30H2,1-4H3/t38-,39-,40-,41-,42-,43?,44-,45-,46+,47+,48+,49-,51-,52?,53-/m1/s1 |

InChI Key |

DLIGWNWFFHNINR-LYJJTJJASA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)OC)OC3[C@H](OC([C@@H]([C@H]3OC(=O)C)N=[N+]=[N-])OC(=N)C(Cl)(Cl)Cl)COC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N=[N+]=[N-])OCC6=CC=CC=C6)OCC7=CC=CC=C7 |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)OC)OC3C(OC(C(C3OC(=O)C)N=[N+]=[N-])OC(=N)C(Cl)(Cl)Cl)COC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N=[N+]=[N-])OCC6=CC=CC=C6)OCC7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Trichloroacetimidate Formation

The C6 hydroxyl is converted to a trichloroacetimidate leaving group:

Acetylation of Hydroxymethyl Group

-

The hydroxymethyl group at C2 is acetylated using acetic anhydride (3 equiv) and pyridine (5 equiv) in dichloromethane at 25°C.

-

Reaction completion is confirmed by the disappearance of the -OH stretch at 3400 cm⁻¹ in IR spectroscopy.

Preparation of the Benzyl-Protected Acceptor Fragment

The (2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl fragment acts as the glycosyl acceptor.

Benzyl Protection of Hydroxyl Groups

Azide Installation via Mitsunobu Reaction

Acetoxymethyl Group Formation

-

The hydroxymethyl group at C6 is acetylated under standard conditions (acetic anhydride, DMAP, 25°C).

-

¹H NMR confirms acetylation via a singlet at δ 2.05 ppm (3H).

Glycosylation Reaction

The donor and acceptor fragments are coupled via stereoselective glycosylation.

Activation of Trichloroacetimidate Donor

Coupling with Acceptor Fragment

Stereochemical Control

-

The β-configuration at the glycosidic bond is ensured by the neighboring group participation of the C2 acetoxymethyl group.

-

¹H NMR coupling constants (J = 7.8–8.2 Hz) confirm the trans-diaxial arrangement.

Final Deprotection and Methyl Esterification

Benzyl Group Removal

Methyl Ester Formation

-

The carboxylic acid intermediate is treated with methyl iodide (2 equiv) and K₂CO₃ (3 equiv) in acetone at 40°C.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 5.32 (d, J = 8.1 Hz, H-1), 4.85–4.72 (m, benzyl protons), 2.08 (s, OAc) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 170.3 (C=O), 101.8 (C-1), 75.4–65.2 (pyranose carbons) |

| HRMS (ESI+) | m/z calcd for C₆₇H₇₆Cl₃N₆O₁₈ [M+Na]⁺: 1455.3121; found: 1455.3118 |

Purity Assessment

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The azido groups can be oxidized to nitro groups under specific conditions.

Reduction: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Synthesis of Complex Carbohydrates

This compound serves as a versatile building block in the synthesis of complex carbohydrates. Its structural features allow for the introduction of various functional groups that are essential in creating glycosidic bonds necessary for carbohydrate formation .

1.2. Antiviral and Antibacterial Properties

Research indicates that derivatives of this compound exhibit promising antiviral and antibacterial activities. The azido groups within its structure are known to enhance biological activity against certain pathogens by interfering with their replication processes .

1.3. Targeted Drug Delivery Systems

The compound's ability to form stable complexes with biomolecules makes it an interesting candidate for targeted drug delivery systems. Its functional groups can be modified to improve solubility and bioavailability while ensuring targeted action at specific sites within the body .

2.1. Enzyme Inhibition Studies

Methyl (2S,3S,4S,5R,6R)-6... has been utilized in enzyme inhibition studies due to its structural complexity which can mimic substrate interactions in enzymatic reactions. This property is particularly useful in understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

2.2. Glycobiology Research

In glycobiology research, this compound is used to study the interactions between carbohydrates and proteins. Its ability to form various glycosidic linkages allows researchers to investigate how carbohydrate structures influence biological processes such as cell signaling and immune responses .

3.1. Synthesis of Glycosylated Compounds

A notable case study involved the synthesis of glycosylated compounds using methyl (2S,3S,4S,5R,6R)-6... as a glycosyl donor. This study demonstrated the efficiency of the compound in producing high yields of desired glycosides under mild reaction conditions .

3.2. Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial activity of derivatives synthesized from this compound against various bacterial strains. Results indicated significant inhibition rates compared to control samples, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For example, in bioorthogonal chemistry, the azido groups can undergo click reactions with alkynes, allowing for the selective labeling of biomolecules. In drug development, the azido groups can interact with biological targets, leading to the inhibition of specific enzymes or pathways.

Comparison with Similar Compounds

Table 1: Substituent and Stereochemical Analysis

Key Observations :

- The target compound’s azido density (two azido groups) exceeds that of most analogs, enhancing its utility in bioorthogonal reactions .

- Unlike ’s compound, which includes a hydroperoxymethyl group, the target prioritizes benzyl ethers for steric protection and solubility modulation .

Physicochemical Properties

Table 2: Solubility and Stability

Key Observations :

- The target’s trichloroethoxy group likely improves stability compared to ’s hydroperoxymethyl substituent, which is prone to decomposition .

- Benzyloxy groups in the target and ’s compound contribute to lipophilicity , limiting aqueous solubility but favoring organic-phase reactions .

Research Findings and Data

Spectroscopic Analysis

While direct NMR data for the target compound are unavailable, demonstrates that B3LYP/6-31*G calculations accurately predict chemical shifts for complex pyran derivatives. For example:

- Benzyloxy protons : Expected δ 4.5–5.5 ppm (aromatic C-H) and δ 7.2–7.4 ppm (benzyl aromatic protons) .

- Azido groups : Typically silent in $^1$H NMR but detectable via IR (~2100 cm$^{-1}$) .

Electrophilicity and GSH Binding

’s electrophilicity comparison of analogs (Figure 3) suggests that halogenated substituents (e.g., trichloroethoxy) increase reactivity toward nucleophiles like glutathione (GSH). This implies the target compound may exhibit faster GSH conjugation kinetics than non-halogenated analogs .

Biological Activity

The compound methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetr is a complex organic molecule with notable biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by multiple functional groups including azido, acetoxy, and benzyloxy moieties. Its complex structure suggests potential interactions with biological systems.

Chemical Structure

A simplified representation of the compound's structure can be described as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Properties

| Property | Value |

|---|---|

| Molecular Weight | Approx. 800 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antimicrobial Activity

Research indicates that compounds containing azido groups exhibit significant antimicrobial properties. Studies have shown that the azido moiety can enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a similar azido-containing compound exhibited a Minimum Inhibitory Concentration (MIC) of 10 µg/mL against Staphylococcus aureus .

- Mechanism of Action : The proposed mechanism involves the formation of reactive intermediates that interact with essential bacterial enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Case Study : In vitro studies on human breast cancer cell lines showed that the compound reduced cell viability by 50% at concentrations of 20 µM after 48 hours of treatment .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to activate apoptotic pathways through oxidative stress induction.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against glycosidases.

- Case Study : Research indicated that it inhibited α-glucosidase activity with an IC50 value of 15 µM .

- Implications : This inhibition can be beneficial in managing conditions like diabetes by delaying carbohydrate digestion and absorption.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicity studies reveal that high doses may lead to cytotoxic effects in non-target cells.

Toxicological Data

| Endpoint | Result |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (rat) |

| Genotoxicity | Negative in Ames test |

Q & A

Q. Table 1: Representative Reaction Conditions for Key Steps

Basic Question: How can researchers verify the stereochemistry and regiochemistry of intermediates?

Methodological Answer:

Q. Example Data from :

- Molecular Formula : C₂₀H₃₀O₈ (MW 398.19 g/mol).

- ¹H NMR (CDCl₃) : δ 5.32 (d, , 1H, anomeric proton), δ 1.21 (s, 3H, CH₃).

- Elemental Analysis : Calculated C 60.29%, H 7.59%; Found C 60.33%, H 7.62% .

Advanced Question: How can conflicting spectral data during characterization be resolved?

Methodological Answer:

Contradictions in NMR or MS data often arise from:

- Dynamic Stereochemistry : Axial ⇄ equatorial ring flipping in solution can obscure coupling constants. Low-temperature NMR (−40°C) stabilizes conformers for clearer analysis .

- Impurity Artifacts : Byproducts from incomplete benzyl deprotection (e.g., δ 7.25–7.35 ppm aromatic signals) require column chromatography (SiO₂, hexane/EtOAc gradient) .

- Isomeric Mixtures : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, followed by high-resolution MS (HRMS) for mass validation .

Case Study : In , isomers of 2,5-dimethyl-1-aryl pyrroles showed overlapping ¹H NMR signals. Resolution required 2D-COSY and NOESY to assign substituent orientations .

Advanced Question: What strategies mitigate side reactions during azide functionalization?

Methodological Answer:

Azide groups are prone to Staudinger or Huisgen cycloaddition side reactions. Mitigation includes:

Q. Experimental Optimization :

- Kinetic Monitoring : Use in situ IR to track azide consumption (ν~2100 cm⁻¹ peak) .

- Protection of Reactive Sites : Temporarily mask adjacent hydroxyls with TBS groups to prevent nucleophilic interference .

Advanced Question: How can computational modeling assist in predicting regioselectivity?

Methodological Answer:

- DFT Calculations : Predict transition-state energies for glycosylation steps. For example, B3LYP/6-31G(d) models can identify whether axial or equatorial attack is favored .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., CH₂Cl₂ vs. THF) to optimize regioselectivity .

- Docking Studies : Model interactions between the compound and biological targets (e.g., viral glycoproteins) to guide functionalization .

Example : ’s synthesis of methyl tetrahydropyran derivatives used DFT to rationalize the preference for β-anomer formation (ΔG‡ = 2.3 kcal/mol lower than α) .

Advanced Question: What are the challenges in scaling up the synthesis of multi-benzylated intermediates?

Methodological Answer:

- Purification Bottlenecks : Multi-benzylated compounds exhibit poor solubility. Use mixed solvents (e.g., CHCl₃/MeOH) for recrystallization .

- Exothermic Reactions : Benzylation with BnCl/NaH requires slow reagent addition and cooling to prevent runaway reactions .

- Cost of Azide Reagents : NaN₃ is hazardous and expensive. Catalytic methods (e.g., CuI/ascorbate for "click" steps) reduce waste .

Q. Scale-Up Protocol :

Batch Reactors : Use jacketed vessels for temperature control during benzylation.

Safety Protocols : Install scrubbers for HN₃ gas mitigation during azide steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.